molecular formula C24H29F2NO7 B2488295 1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate CAS No. 1396877-19-2

1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate

Cat. No. B2488295
CAS RN: 1396877-19-2
M. Wt: 481.493
InChI Key: PTESJNJUDSGLOA-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been studied for their potential in various fields of chemistry and pharmacology, due to their unique molecular structures and properties. While direct studies on this exact compound are scarce, research on similar compounds provides valuable insights into its potential characteristics and applications. The research focuses on synthesis methods, molecular structure analysis, and properties to explore its utilities further.

Synthesis Analysis

The synthesis of related piperidine oxalate compounds often involves multi-step chemical reactions, starting from basic piperidine structures and incorporating various functional groups through reactions such as reductive alkylation, Michael addition, and condensation processes. For instance, a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized through a reaction involving oxime and chloromethylpyridine, showcasing the complexity and precision required in synthesizing such compounds (Xue Si-jia, 2011).

Molecular Structure Analysis

Molecular structure analysis, often determined through techniques like X-ray crystallography, reveals the geometric conformation and bonding patterns within these compounds. For example, analysis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate demonstrated the molecule's Z conformation and provided insights into its stereochemistry and molecular interactions (Ajay Kumar Kariyappa et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of piperidine oxalate derivatives often involves interactions with nucleophiles and electrophiles, influenced by the presence of fluorine and methoxy groups. These functional groups can significantly affect the compound's reactivity, enabling selective synthesis processes and modifications. Research on similar compounds, such as the synthesis of 3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one, highlights the strategic use of reactants and conditions to achieve desired chemical structures (Y. Duan-zhi, 2005).

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds with similar structures, such as various piperidine derivatives and benzyl-piperidin-4-ones, have been synthesized and analyzed for their crystal structures and bioactivity. These studies highlight the importance of the piperidine core and substituted benzyl groups in developing compounds with potential bioactivity (Xue Si-jia, 2011).

Biological Evaluation and Potential Therapeutic Applications

  • Analogous compounds have been evaluated for their biological activities, including their potential as inhibitors or modulators in various biological pathways. For example, piperidine derivatives have been explored for their inhibitory activities towards fungi, showcasing the bioactivity potential of these structures in antifungal applications (P. Lagisetty, D. Powell, V. Awasthi, 2009).

Chemical and Physical Properties Investigation

  • Research on similar compounds has also focused on understanding their chemical and physical properties, including their oxidation behavior and structural conformations. This fundamental knowledge supports the design and synthesis of new compounds with desired properties and activities (C. Kim, P. F. Misco, 1985).

Potential for Material Science and Engineering Applications

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F2NO3.C2H2O4/c1-26-19-9-18(10-20(12-19)27-2)15-28-14-16-5-7-25(8-6-16)13-17-3-4-21(23)22(24)11-17;3-1(4)2(5)6/h3-4,9-12,16H,5-8,13-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTESJNJUDSGLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)CC3=CC(=C(C=C3)F)F)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F2NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate

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